molecular formula C7H12N2O2 B2929113 (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one CAS No. 1909294-56-9

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one

Cat. No.: B2929113
CAS No.: 1909294-56-9
M. Wt: 156.185
InChI Key: RPIGKXDVVZPVFB-NTSWFWBYSA-N
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Description

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,8aS)-Hexahydro-1H-pyrido[3,4-d][1,3]oxazin-2(4H)-one is unique due to its fused ring system, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(4aR,8aS)-1,4,4a,5,6,7,8,8a-octahydropyrido[3,4-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGKXDVVZPVFB-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1COC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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